Cas no 1016705-71-7 ((3-fluoro-4-methylphenyl)methylhydrazine)

(3-Fluoro-4-methylphenyl)methylhydrazine is a fluorinated hydrazine derivative with a methyl-substituted phenyl ring, offering unique reactivity in synthetic chemistry applications. Its structure combines a hydrazine functional group with a fluorinated aromatic moiety, making it a valuable intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substituent enhances electron-withdrawing properties, influencing reaction selectivity, while the methyl group provides steric and electronic modulation. This compound is particularly useful in heterocycle synthesis, such as pyrazole and indazole derivatives, where controlled hydrazine reactivity is essential. Its stability under standard conditions ensures reliable handling in laboratory and industrial settings. Proper storage in a cool, dry environment is recommended to maintain purity.
(3-fluoro-4-methylphenyl)methylhydrazine structure
1016705-71-7 structure
Product Name:(3-fluoro-4-methylphenyl)methylhydrazine
CAS No:1016705-71-7
MF:C8H11FN2
MW:154.184745073318
MDL:MFCD09816329
CID:1130014
PubChem ID:20120646
Update Time:2025-05-22

(3-fluoro-4-methylphenyl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (3-fluoro-4-methylphenyl)methylhydrazine
    • 1-[(3-FLUORO-4-METHYLPHENYL)METHYL]HYDRAZINE
    • CTK7F1960
    • AG-C-46871
    • [(3-fluoro-4-methylphenyl)methyl]hydrazine
    • BB 0219971
    • 1-(3-fluoro-4-methylbenzyl)hydrazine hydrochloride
    • AKOS000158091
    • EN300-270882
    • DTXSID20602747
    • 1016705-71-7
    • 1-(3-FLUORO-4-METHYLBENZYL)HYDRAZINE DIHYDROCHLORIDE
    • MDL: MFCD09816329
    • Inchi: 1S/C8H11FN2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,11H,5,10H2,1H3
    • InChI Key: PLGFNGREPDIYMN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C)CNN

Computed Properties

  • Exact Mass: 154.090627g/mol
  • Monoisotopic Mass: 154.090627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 154.18g/mol
  • XLogP3: 1
  • Topological Polar Surface Area: 38Ų

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Additional information on (3-fluoro-4-methylphenyl)methylhydrazine

Comprehensive Analysis of (3-fluoro-4-methylphenyl)methylhydrazine (CAS 1016705-71-7): Properties, Applications, and Industry Insights

The compound (3-fluoro-4-methylphenyl)methylhydrazine (CAS 1016705-71-7) is a specialized fluorinated aromatic hydrazine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring both fluoro and methyl substituents, this compound serves as a versatile building block for synthesizing biologically active molecules. Its CAS registry number, 1016705-71-7, ensures precise identification in global chemical databases, making it a critical reference for researchers.

In recent years, the demand for fluorinated compounds like (3-fluoro-4-methylphenyl)methylhydrazine has surged due to their enhanced metabolic stability and bioavailability—a trend driven by the pharmaceutical industry's focus on drug discovery and precision medicine. Searches for terms such as "fluorinated hydrazine applications" and "CAS 1016705-71-7 supplier" have spiked, reflecting growing interest in niche chemical intermediates.

The synthesis of (3-fluoro-4-methylphenyl)methylhydrazine typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. Its physicochemical properties—such as a molecular weight of 154.18 g/mol and moderate solubility in polar solvents—make it suitable for small-molecule drug development. Researchers frequently inquire about "how to purify (3-fluoro-4-methylphenyl)methylhydrazine" or "stability under acidic conditions," highlighting practical concerns in lab settings.

Beyond pharmaceuticals, this compound finds potential in material science, particularly in designing fluorescent probes and polymeric coatings. The fluoro group’s electron-withdrawing effect enhances thermal resistance, a property leveraged in high-performance electronic materials. Online discussions often link such compounds to "green chemistry alternatives" and "sustainable synthesis routes," aligning with global ESG (Environmental, Social, and Governance) trends.

Quality control of CAS 1016705-71-7 requires advanced analytical techniques like HPLC and NMR spectroscopy. Impurity profiles and isomeric purity are critical for end-use applications, as emphasized by frequent searches for "HPLC methods for hydrazine derivatives." Regulatory compliance, including REACH and FDA guidelines, further underscores the need for stringent batch-to-batch consistency.

In conclusion, (3-fluoro-4-methylphenyl)methylhydrazine exemplifies the intersection of structural innovation and applied chemistry. As industries prioritize tailored molecular designs, compounds like this will remain pivotal in addressing challenges from drug delivery systems to advanced material engineering.

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